2-{bicyclo[2.1.1]hexan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-{Bicyclo[2.1.1]hexan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester featuring a bicyclo[2.1.1]hexane substituent. This bicyclic system introduces significant steric hindrance and unique electronic properties, making the compound valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a building block in medicinal and materials chemistry.
Properties
CAS No. |
2609867-47-0 |
|---|---|
Molecular Formula |
C12H21BO2 |
Molecular Weight |
208.11 g/mol |
IUPAC Name |
2-(1-bicyclo[2.1.1]hexanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H21BO2/c1-10(2)11(3,4)15-13(14-10)12-6-5-9(7-12)8-12/h9H,5-8H2,1-4H3 |
InChI Key |
DPAAIXJDYZKDCC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CCC(C2)C3 |
Purity |
90 |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanistic Insights
The most efficient route to 2-{bicyclo[2.1.1]hexan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves an intramolecular cyclization strategy pioneered by Yang et al.. This method leverages the strain-release properties of cyclobutanone precursors to construct the bicyclo[2.1.1]hexane framework while simultaneously introducing the boronate ester group. The reaction begins with the preparation of a cyclobutane-tethered sulfonyl hydrazone intermediate (Figure 1A), which undergoes base-mediated coupling to form a high-energy zwitterionic species. Subsequent 1,2-metallate rearrangement and nitrogen gas extrusion yield the target bicyclic boronate.
Key steps include:
-
Hydrazone Formation : Cyclobutanone derivatives are converted to sulfonyl hydrazones using mesitylsulfonyl hydrazide.
-
Base-Promoted Cyclization : Cesium carbonate in dioxane facilitates intramolecular coupling, driving the formation of the bicyclic structure.
-
Rearrangement and Byproduct Elimination : The transient zwitterion reorganizes, releasing N₂ and stabilizing the boronate ester.
Optimization of Reaction Conditions
Optimization studies revealed that solvent choice and base strength critically influence yield (Table 1). Dioxane outperformed alternatives like THF or DMF due to its ability to stabilize intermediates while minimizing side reactions. The use of mesitylsulfonyl hydrazide, with its bulky mesityl group, prevented premature decomposition of the hydrazone intermediate.
Table 1: Optimization of Intramolecular Coupling Conditions
| Parameter | Tested Conditions | Optimal Condition | Yield (%) |
|---|---|---|---|
| Solvent | Dioxane, THF, DMF | Dioxane | 83 |
| Base | Cs₂CO₃, K₂CO₃, NaH | Cs₂CO₃ | 83 |
| Temperature (°C) | 80, 100, 120 | 100 | 83 |
| Hydrazide | Mesitylsulfonyl, Tosyl | Mesitylsulfonyl | 83 |
Substrate Scope and Limitations
This method exhibits broad applicability for synthesizing multi-substituted bicyclic boronates. For example, cyclobutanones bearing alkyl or aryl substituents at the α-position successfully undergo cyclization, yielding products with varying steric profiles. However, electron-deficient substrates (e.g., nitro-substituted cyclobutanones) show reduced reactivity, likely due to destabilization of the zwitterionic intermediate.
Derivatization of Preformed Bicyclo[2.1.1]hexane Scaffolds
Synthesis of the Bicyclo[2.1.1]hexane Core
An alternative route involves functionalizing preformed bicyclo[2.1.1]hexane derivatives. The parent hydrocarbon, bicyclo[2.1.1]hexane, is synthesized via mercury-sensitized photoisomerization of 1,5-hexadiene (Figure 2A). This method, while established, requires specialized equipment for UV irradiation and mercury handling, limiting its scalability.
The bridgehead position of bicyclo[2.1.1]hexane exhibits unique reactivity due to its strained geometry. Miyaura borylation—using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst—enables direct introduction of the boronate ester group (Figure 2B). However, this method faces challenges:
-
Regioselectivity : Competing borylation at non-bridgehead positions occurs unless directing groups are employed.
-
Catalyst Loading : High Pd(OAc)₂ concentrations (10 mol%) are required, increasing costs.
Table 2: Miyaura Borylation Optimization
| Parameter | Tested Conditions | Optimal Condition | Yield (%) |
|---|---|---|---|
| Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | Pd(OAc)₂ | 45 |
| Ligand | XPhos, SPhos, None | None | 45 |
| Solvent | Dioxane, DME, Toluene | Dioxane | 45 |
Post-Functionalization of Boronate Esters
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group serves as a versatile handle for further modifications. For instance, Suzuki-Miyaura cross-coupling with aryl halides introduces aromatic substituents at the bridgehead position, expanding the compound’s utility in drug discovery.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
The intramolecular coupling method (Section 1) offers superior yields (83%) compared to the derivatization approach (45%). Additionally, it avoids the need for preformed bicyclo[2.1.1]hexane, streamlining synthesis. However, the requirement for anhydrous conditions and sensitive hydrazone intermediates complicates large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{bicyclo[2.1.1]hexan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the boron-containing moiety to other functional groups.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Organic Synthesis
The compound serves as an important reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It can be utilized in:
- Cross-Coupling Reactions : It acts as a boron source in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of biaryl compounds which are significant in pharmaceuticals and agrochemicals .
- Functionalization of Aromatic Compounds : The dioxaborolane group can be converted into various functional groups through hydrolysis or transmetalation processes, allowing for the modification of aromatic systems .
Material Science
The incorporation of boron into polymer matrices has been explored for enhancing material properties:
- Thermal Stability : Compounds like 2-{bicyclo[2.1.1]hexan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can improve the thermal stability of polymers due to the presence of boron which acts as a heat-resistant filler .
- Flame Retardancy : The addition of boron-containing compounds into plastics has been shown to enhance flame retardant properties, making them suitable for applications in construction and electronics.
Pharmaceutical Applications
The structural characteristics of this compound make it a candidate for drug development:
- Drug Design : Its bicyclic structure can mimic natural products or serve as a scaffold for designing new pharmaceuticals with improved bioactivity and selectivity .
- Targeted Delivery Systems : Research is ongoing into using boron compounds for targeted drug delivery systems in cancer therapy due to their ability to form stable complexes with biomolecules.
Case Studies
Mechanism of Action
The mechanism by which 2-{bicyclo[2.1.1]hexan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in proteins, affecting their function and activity. This interaction can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Steric and Electronic Effects on Reactivity
- Steric Effects : Bicyclo[2.1.1]hexane and bicyclo[2.2.1]heptane substituents impede transmetalation in cross-couplings but improve thermal stability .
- Electronic Effects : Electron-withdrawing groups (e.g., dichlorophenyl) stabilize boronate esters but reduce nucleophilicity, whereas electron-donating groups (e.g., methoxy) enhance reactivity .
Table 3: Reactivity Trends
| Substituent Type | Steric Hindrance | Electronic Effect | Preferred Reactions |
|---|---|---|---|
| Bicyclo[2.1.1]hexane | High | Neutral | Slow but selective couplings |
| Aryl (e.g., dichlorophenyl) | Moderate | Electron-Withdrawing | Stable intermediates |
| Alkenyl (e.g., cyclopropane) | Low | Electron-Donating | High-yield couplings |
Biological Activity
The compound 2-{bicyclo[2.1.1]hexan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a bicyclic boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and potential applications in pharmacology.
Synthesis
The synthesis of bicyclo[2.1.1]hexane derivatives often involves modular approaches that utilize photochemistry and various coupling reactions. Recent studies have highlighted efficient methods for synthesizing bicyclic structures that could serve as precursors for bioactive compounds, including the dioxaborolane derivatives .
The biological activity of this compound can be attributed to its unique structural features which allow for interactions with biological macromolecules. The dioxaborolane moiety is known to participate in reversible covalent bonding with hydroxyl groups in biomolecules, potentially influencing enzyme activity and cellular signaling pathways.
Case Studies and Findings
Several studies have investigated the biological properties of compounds related to this structure:
- Anticancer Activity : Research has indicated that certain bicyclic boron compounds exhibit cytotoxic effects against various cancer cell lines. For example, derivatives similar to this compound have shown promise in inhibiting tumor growth through apoptosis induction in cancer cells .
- Antimicrobial Properties : Some studies suggest that bicyclic boron compounds possess antimicrobial activity against a range of pathogens. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .
Data Table: Biological Activity Summary
Q & A
Q. Basic Research Focus
- GC-MS : Resolve isomers via retention time differences.
- NOESY NMR : Identify spatial proximity of substituents (e.g., para vs. ortho substitution) .
- X-ray crystallography : Confirm regiochemistry for crystalline derivatives .
How do steric effects from the bicyclohexyl group alter catalytic selectivity in asymmetric syntheses?
Advanced Research Focus
The bulky bicyclo group:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
